(2S)-Glycerol-O-beta-D-galactopyranoside

CAS No.:

Cat. No.: VC18555929

Molecular Formula: C9H18O8

Molecular Weight: 254.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18O8 |

|---|---|

| Molecular Weight | 254.23 g/mol |

| IUPAC Name | (2R,3R,4S,5R,6R)-2-[(2S)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5+,6-,7-,8+,9+/m0/s1 |

| Standard InChI Key | NHJUPBDCSOGIKX-XEFZRCJWSA-N |

| Isomeric SMILES | C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@H](CO)O)O)O)O)O |

| Canonical SMILES | C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |

Introduction

Chemical Identity and Structural Characteristics

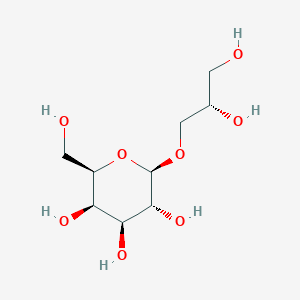

(2S)-Glycerol-O-beta-D-galactopyranoside (CAS No. 38841-15-5) is a diastereomer of (2R)-glycerol-O-beta-D-galactopyranoside, differing in the configuration of the hydroxyl group at the C2 position of the glycerol moiety . Its IUPAC name, (2R,3R,4S,5R,6R)-2-[(2S)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, reflects the stereochemical complexity of the molecule. The compound’s structure features a β-D-galactopyranose ring linked via an ether bond to the (2S)-2,3-dihydroxypropyl group, as confirmed by its isomeric SMILES: .

Table 1: Key Physicochemical Properties

Synthesis and Chemical Reactivity

Synthetic Approaches

The synthesis of (2S)-glycerol-O-beta-D-galactopyranoside typically involves glycosylation reactions, where galactose donors are coupled to glycerol derivatives. Two primary methods are employed:

-

Chemical Glycosylation:

-

Utilizes protected galactosyl donors (e.g., trichloroacetimidates) reacted with (2S)-glycerol under acidic conditions.

-

Yields depend on the stereoselectivity of the glycosidic bond formation, often requiring chiral catalysts to maintain the (2S) configuration.

-

-

Enzymatic Synthesis:

-

Beta-galactosidases or glycosyltransferases catalyze the transfer of galactose to glycerol, offering higher stereochemical fidelity.

-

Recent advancements highlight the use of immobilized enzymes to improve reaction efficiency and scalability.

-

Chemical Reactivity

The compound undergoes hydrolysis under acidic conditions, cleaving the β-glycosidic bond to yield D-galactose and (2S)-glycerol. Its primary hydroxyl groups participate in esterification and etherification reactions, enabling derivatization for drug delivery systems.

Biological Applications and Mechanistic Insights

Substrate for Enzymatic Systems

(2S)-Glycerol-O-beta-D-galactopyranoside serves as a substrate for:

-

β-Galactosidase: Hydrolyzes the glycosidic bond, releasing galactose .

-

Thiogalactoside Transacetylase: Transfers acetyl groups to the galactose moiety, a critical step in lactose metabolism in E. coli .

Recent Research and Future Directions

Recent studies emphasize enzymatic synthesis optimization and structure-activity relationship (SAR) analyses to enhance yield and biological efficacy. Challenges include improving the compound’s stability in aqueous solutions and exploring its role in glycoconjugate vaccine development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume